![molecular formula C6H4BrNO3 B1294042 5-Bromo-2-hydroxyisonicotinic acid CAS No. 913836-16-5](/img/structure/B1294042.png)
5-Bromo-2-hydroxyisonicotinic acid
Overview
Description
5-Bromo-2-hydroxyisonicotinic acid is an organic compound with the molecular formula C6H4BrNO3. It is a derivative of isonicotinic acid, featuring a bromine atom at the 5-position and a hydroxyl group at the 2-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxyisonicotinic acid typically involves the bromination of 2-hydroxyisonicotinic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxyisonicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the functional groups attached to it
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Products: Reduced forms of the pyridine ring or modified functional groups
Scientific Research Applications
Biological Activities
5-Bromo-2-hydroxyisonicotinic acid exhibits several biological activities that make it a candidate for further research in medicinal chemistry.
Antimicrobial Properties
Research indicates that derivatives of this compound possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antibacterial agents .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies reveal that this compound can induce apoptosis in cancer cell lines, indicating its potential role in cancer therapy .
Applications in Drug Development
Given its biological activities, this compound serves as a valuable scaffold in drug development.
Case Study: SGLT-2 Inhibitors
One application involves its use as a starting material for synthesizing selective sodium-glucose cotransporter 2 (SGLT-2) inhibitors. These inhibitors are crucial in managing type 2 diabetes by promoting glucose excretion through urine. The incorporation of this compound into these structures enhances their pharmacological properties .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydroxyisonicotinaldehyde
- Methyl 5-bromo-2-hydroxyisonicotinate
- 5-Bromo-4-(trifluoromethyl)pyridin-2-ol
Uniqueness
5-Bromo-2-hydroxyisonicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
5-Bromo-2-hydroxyisonicotinic acid (5-BHIA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
This compound has the molecular formula and a molecular weight of 206.01 g/mol. It features a bromine atom at the 5-position and a hydroxyl group at the 2-position of the isonicotinic acid structure, which influences its biological activity significantly.
1. Antimicrobial Activity
Research has demonstrated that 5-BHIA exhibits notable antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for its antibacterial efficacy .
Pathogen | Activity |
---|---|
Multidrug-resistant S. aureus | Effective at inhibiting growth |
E. coli | Significant antibacterial activity |
Klebsiella pneumoniae | Moderate activity observed |
2. Anticancer Properties
5-BHIA has shown promising anticancer activity in various studies. It was tested against A549 human lung adenocarcinoma cells, where it demonstrated a reduction in cell viability, indicating cytotoxic effects. The compound's structure-activity relationship suggests that modifications to its functional groups can enhance its anticancer potency .
- Case Study : In vitro assays revealed that 5-BHIA reduced the viability of A549 cells by approximately 66% at a concentration of 100 µM after 24 hours, showcasing its potential as an anticancer agent .
Cell Line | Viability Reduction | Concentration (µM) |
---|---|---|
A549 (Lung Cancer) | 66% | 100 |
HSAEC-1 KT (Normal) | Minimal impact | 100 |
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its action mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response .
The biological activities of 5-BHIA are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cytotoxic Effects : By inducing apoptosis in cancer cells, it reduces tumor growth.
- Modulation of Inflammatory Pathways : It can downregulate cytokine production, thereby mitigating inflammation.
Research Findings
Several studies have focused on synthesizing derivatives of 5-BHIA to enhance its biological activity further:
- A derivative with enhanced solubility showed improved antimicrobial efficacy against resistant strains.
- Structural modifications have led to compounds with increased selectivity towards cancer cells while sparing normal cells from cytotoxic effects.
Properties
IUPAC Name |
5-bromo-2-oxo-1H-pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQBUACWNOVEDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649553 | |
Record name | 5-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-16-5 | |
Record name | 5-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-hydroxyisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.